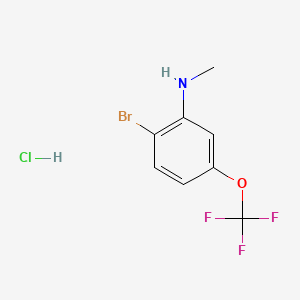

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride

Description

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₈BrClF₃NO and a molecular weight of 330.51 g/mol (calculated based on structural analysis). It is identified by CAS number 1215206-76-0 and catalog number HC-2926 in commercial databases . The compound features a bromine atom at the 2-position, a trifluoromethoxy group (-OCF₃) at the 5-position, and an N-methylated amine moiety, which is protonated as a hydrochloride salt.

Its physicochemical properties, including high electronegativity from the -OCF₃ group and steric effects from bromine, may influence solubility, reactivity, and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

2-bromo-N-methyl-5-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO.ClH/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTPTZKPUINLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC(F)(F)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681966 | |

| Record name | 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-76-0 | |

| Record name | 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride typically involves the bromination of N-methyl-5-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is crucial in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity against biological targets.

Case Study: Hepatitis C Virus Inhibitors

- Research has shown that 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is utilized in the synthesis and biochemical evaluation of inhibitors for the hepatitis C virus NS3 protease. The compound's unique properties facilitate the design of potent antiviral agents, contributing to advancements in treating viral infections .

Agricultural Chemicals

Development of Herbicides and Pesticides

- The compound plays a significant role in formulating agrochemicals, contributing to the creation of effective herbicides and pesticides. These formulations are designed to improve crop yield while providing protection against pests.

Impact on Crop Yield

- Studies indicate that the application of agrochemicals derived from this compound can lead to substantial increases in agricultural productivity by effectively managing pest populations .

Material Science

Advanced Materials Production

- In material science, this compound is used to develop advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and chemical resistance, making them suitable for harsh environmental conditions.

Applications in Coatings

- The compound's properties allow it to be integrated into coatings that require durability and resistance to chemical degradation, which is essential in various industrial applications .

Fluorinated Compounds Research

Synthesis of Fluorinated Compounds

- The compound serves as a building block in the synthesis of fluorinated compounds, which are critical in producing refrigerants and specialty solvents. These fluorinated alternatives often provide improved performance compared to non-fluorinated options.

Environmental Considerations

- Research emphasizes the importance of developing environmentally friendly fluorinated compounds that minimize ecological impact while maintaining high efficiency in their applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of antiviral agents | Enhanced drug efficacy |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Improved crop yield |

| Material Science | Development of advanced polymers and coatings | Enhanced durability and resistance |

| Fluorinated Compounds | Synthesis of refrigerants and specialty solvents | Improved performance over non-fluorinated |

Mechanism of Action

The mechanism of action of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Bromine Position : The 2-bromo substitution in the target compound creates ortho-directed reactivity, influencing regioselectivity in cross-coupling reactions compared to 3- or 4-bromo analogs (e.g., 3-bromo-5-(trifluoromethoxy)aniline hydrochloride) .

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability compared to -CF₃ derivatives like 2-bromo-5-(trifluoromethyl)aniline .

Functional Group Modifications

- Hydrochloride Salt : Protonation increases water solubility, a critical factor for bioavailability in pharmaceutical formulations .

Physicochemical Properties

- Lipophilicity: The -OCF₃ group increases logP compared to non-halogenated anilines, but the hydrochloride salt counterbalances this by enhancing aqueous solubility.

- Thermal Stability : Bromine and -OCF₃ groups contribute to thermal degradation resistance, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethoxy group and bromine substitution, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A bromine atom at the 2-position.

- A methyl group attached to the nitrogen atom.

- A trifluoromethoxy group at the 5-position.

This structure contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity due to their ability to modulate electronic properties and improve binding affinities with biological targets. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, suggesting that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines, indicating significant growth inhibition.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 |

| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |

| This compound | TBD | TBD |

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways critical for cell survival and growth.

Case Studies

- Study on Enzyme Inhibition : A study investigated similar compounds' effects on enzyme activity related to tumor growth. Results indicated that these compounds could significantly inhibit enzyme activity, leading to reduced tumor cell viability.

- In Vivo Studies : Animal models treated with derivatives of this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Toxicity Profile

While exploring its biological activity, it is crucial to assess the toxicity associated with this compound. Preliminary data suggest:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.

| Toxicity Aspect | Classification |

|---|---|

| Acute Toxicity | Harmful (H302) |

| Skin Corrosion | Causes severe burns (H314) |

Q & A

Q. Critical Factors :

- Temperature : Excessive heat during bromination can lead to di-substitution or decomposition.

- Catalysts : Palladium catalysts improve selectivity in hydrogenation steps (if nitro intermediates are reduced) .

- Purification : Column chromatography or recrystallization (using ethanol/water) enhances purity .

How does the hydrochloride salt form affect the compound’s solubility, stability, and reactivity compared to the free base?

Basic Question | Physicochemical Properties

The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for biological assays. Key properties:

- Solubility : Freely soluble in water (>50 mg/mL) and polar solvents (e.g., methanol); insoluble in non-polar solvents .

- Stability : The salt form reduces hygroscopicity and oxidative degradation compared to the free base. Store at 2–8°C under inert gas to prevent hydrolysis .

- Reactivity : The protonated amine in the salt may reduce nucleophilicity, affecting reactions like acylation or alkylation. Neutralize with a base (e.g., NaOH) before such reactions .

What analytical techniques are optimal for distinguishing structural isomers or detecting trace impurities in this compound?

Advanced Question | Analytical Chemistry

Use a combination of techniques to resolve structural ambiguities:

NMR Spectroscopy :

- ¹H NMR : Identify substitution patterns (e.g., bromine at 2-position vs. 3-position) via coupling constants and splitting .

- ¹⁹F NMR : Confirm trifluoromethoxy group integrity (δ ~ -58 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Exact mass (calc. for C₈H₈BrF₃NO·HCl: 292.48 g/mol) distinguishes isotopic patterns from impurities .

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate isomers; typical mobile phase: acetonitrile/water (0.1% TFA) .

Advanced Question | Computational Chemistry

pKa Prediction : Use DFT calculations (B3LYP/6-311+G**) to estimate the hydrochloride’s pKa (~2.5–3.0), correlating with experimental potentiometric titrations .

Tautomerism : Molecular dynamics simulations show the aniline group remains protonated in aqueous solutions, minimizing tautomeric shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.